13-Sophorosyloxydocosanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

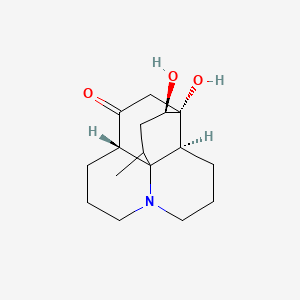

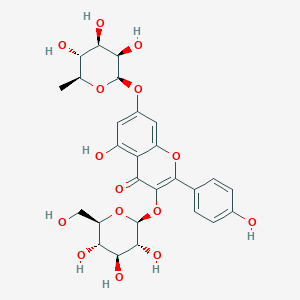

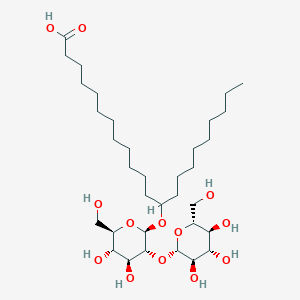

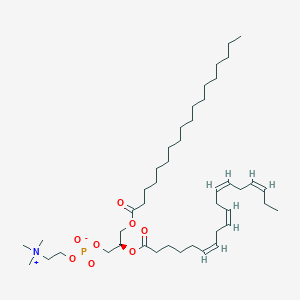

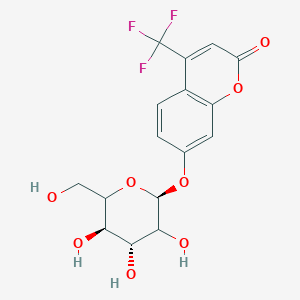

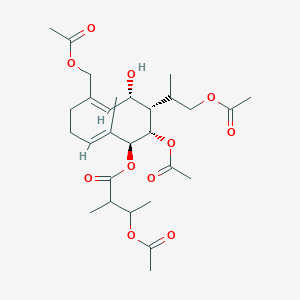

13-sophorosyloxydocosanoic acid is a sophorolipid and a sophoroside.

Scientific Research Applications

Glycolipid Characterization and Production

- 13-Sophorosyloxydocosanoic acid and its derivatives have been studied for their role in the production and characterization of glycolipids. Research on Candida Bogoriensis has revealed insights into the structure and production of these glycolipids, focusing on the sophorose linkage and acetylation processes (Esders & Light, 1972); (Bucholtz & Light, 1976).

Antimicrobial Applications

- 13-Sophorosyloxydocosanoic acid is a component of sophorolipids produced by Rhodotorula bogoriensis, which have shown strong antimicrobial activity, particularly against Propionibacterium acnes. This highlights its potential application in addressing microbial infections (Solaiman, Ashby, & Crocker, 2015).

Optimization of Production

- The production of sophorolipids containing 13-Sophorosyloxydocosanoic acid can be optimized by manipulating factors like inoculum concentration and nutrient sources. This understanding is crucial for enhancing the efficiency and selectivity of sophorolipid production in industrial processes (Ribeiro, Bronze, Castro, & Ribeiro, 2012).

Biotechnological Applications

- Sophorolipids, including those with 13-Sophorosyloxydocosanoic acid, are being explored for various biotechnological applications. Their potential uses range from nanomaterials and medicine to more large-volume applications like cleaning and soil remediation, due to their environmentally friendly nature (Claus & Van Bogaert, 2017).

Novel Compound Development

- The acidic form of sophorolipids containing 13-Sophorosyloxydocosanoic acid has been used to create new glucoselipids through enzymatic processes. These novel compounds have potential applications in various industries including plastics and flavors (Rau, Hammen, Heckmann, Wray, & Lang, 2001).

Enzymatic Studies

- Enzymatic studies have been conducted on 13-Sophorosyloxydocosanoic acid, investigating the hydrolysis of its esters by acetyl- and carboxylesterases. Understanding these enzymatic processes is important for both the biochemistry of glycolipids and potential industrial applications (Bucholtz & Light, 1976).

properties

Product Name |

13-Sophorosyloxydocosanoic acid |

|---|---|

Molecular Formula |

C34H64O13 |

Molecular Weight |

680.9 g/mol |

IUPAC Name |

13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxydocosanoic acid |

InChI |

InChI=1S/C34H64O13/c1-2-3-4-5-9-12-15-18-23(19-16-13-10-7-6-8-11-14-17-20-26(37)38)44-34-32(30(42)28(40)25(22-36)46-34)47-33-31(43)29(41)27(39)24(21-35)45-33/h23-25,27-36,39-43H,2-22H2,1H3,(H,37,38)/t23?,24-,25-,27-,28-,29+,30+,31-,32-,33+,34-/m1/s1 |

InChI Key |

OAKLJPBSRRDONB-FCILMWLFSA-N |

Isomeric SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)

![2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide](/img/structure/B1263060.png)